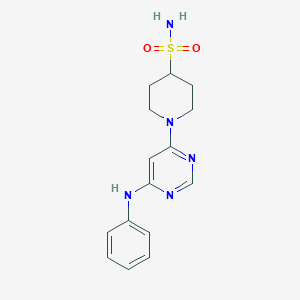![molecular formula C13H17NO2 B7436141 N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide, also known as DEA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. DEA is a derivative of coumarin, a natural substance found in many plants and used in traditional medicine for centuries.
Scientific Research Applications
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields, including neurology, cardiology, and oncology. In neurology, N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to have antiarrhythmic effects and to protect against myocardial ischemia-reperfusion injury. In oncology, N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to have anticancer effects against various types of cancer cells, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, antiapoptotic, and antiproliferative effects. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has also been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has been shown to inhibit apoptosis and to promote cell survival in various cell types. N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has also been shown to inhibit cell proliferation and to induce cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
Future Directions
Future research on N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide could focus on several areas, including the optimization of its synthesis method, the identification of its molecular targets, and the elucidation of its mechanism of action. Further studies could also explore the potential therapeutic applications of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, future research could investigate the potential of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide involves the reaction of 3,4-dihydrocoumarin with ethylamine and acetic anhydride. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
properties
IUPAC Name |
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(14-10(2)15)11-5-6-13-12(8-11)4-3-7-16-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJKEAVKPSPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)

![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
![Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate](/img/structure/B7436129.png)

![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)
